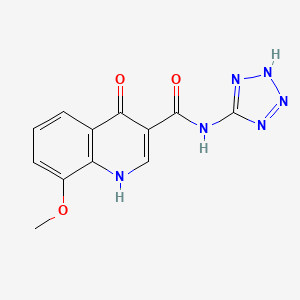

4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C12H10N6O3 |

|---|---|

Molekulargewicht |

286.25 g/mol |

IUPAC-Name |

8-methoxy-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C12H10N6O3/c1-21-8-4-2-3-6-9(8)13-5-7(10(6)19)11(20)14-12-15-17-18-16-12/h2-5H,1H3,(H,13,19)(H2,14,15,16,17,18,20) |

InChI-Schlüssel |

UJOPJXYOLOVQFQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3=NNN=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Functional Groups: The hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and hydroxylamine.

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reactions: The final step involves coupling the tetrazole ring with the quinoline core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Hydroxy-8-methoxy-N-(1H-Tetrazol-5-yl)chinolin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Chinonderivat zu bilden.

Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einem Amin reduziert werden.

Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise verwendet.

Substitution: Nukleophile wie Thiole, Amine und Halogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Hydroxylgruppe Chinonderivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies highlight the antimicrobial efficacy of 4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide against a range of microorganisms:

- Mechanism of Action : The compound exhibits its antimicrobial properties by disrupting bacterial cell walls and inhibiting nucleic acid synthesis. This mechanism is crucial for its effectiveness against resistant strains.

- Case Studies :

- A study demonstrated that derivatives of this compound showed significant activity against Candida species, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antifungal agents .

- Another research focused on its activity against Gram-positive and Gram-negative bacteria, revealing promising results that suggest potential for further development as an antibacterial agent .

Anticancer Applications

The anticancer potential of this compound has been extensively researched:

- Cytotoxicity Studies : In vitro studies have shown that the compound induces apoptosis in cancer cell lines, including lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa). Notably, it exhibited lower cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

- Mechanism Insights : The compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival has been identified as a key factor in its anticancer activity .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have led to the development of various derivatives with enhanced biological activities:

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Microwave-assisted synthesis | Enhanced antimicrobial activity |

| Compound B | Conventional reflux method | Increased cytotoxicity against cancer cells |

| Compound C | Green chemistry approaches | Reduced environmental impact during synthesis |

Wirkmechanismus

The mechanism of action of 4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting its structure and function. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to interact with biological targets. These interactions can lead to the inhibition of key enzymes and pathways, resulting in the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

(a) Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamide derivatives with chlorophenyl, cyano, and methyl substituents. For example:

- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Key Differences :

- Core Structure: The target compound uses a quinoline backbone, whereas 3a–3p employ pyrazole rings.

- Substituents: The methoxy and hydroxyl groups on the quinoline ring may confer distinct electronic and solubility profiles. In contrast, 3a–3p feature halogenated aryl groups (e.g., 4-chlorophenyl in 3b) and cyano substituents, which increase hydrophobicity .

- Synthesis: Both classes use carbodiimide coupling (e.g., EDCI/HOBt) for amide bond formation.

(b) Bistetrazole Energetic Materials ()

Compounds such as (E)-5,5'-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (Compound 6 ) highlight the role of tetrazole rings in high-energy-density materials. While structurally distinct from the target compound, these derivatives emphasize the tetrazole’s capacity to enhance density (1.91 g cm⁻³ for 6 ) and stability via planar conjugation .

Key Insight : The tetrazole in the target compound likely improves metabolic resistance compared to carboxylic acid analogues, a property critical in drug design but unrelated to the energetic applications in .

(c) Quinoline-Azo-Pyrazole Hybrids ()

The compound 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid combines a quinoline moiety with a pyrazole-azo linkage. Unlike the target compound, this structure lacks a tetrazole and instead uses an azo group (-N=N-) for conjugation, which may reduce stability under reducing conditions .

Comparison Table :

Spectral and Analytical Comparisons

- ¹H-NMR: The target compound’s quinoline protons (e.g., H-2, H-5) would resonate downfield (δ 8.0–9.0 ppm) compared to pyrazole protons in 3a–3p (δ 7.2–8.1 ppm) due to quinoline’s electron-withdrawing nature .

- MS (ESI) : The tetrazole moiety contributes to a higher nitrogen content, as seen in 3a–3p (e.g., 3a : [M+H]⁺ = 403.1), but exact values for the target compound require experimental validation .

Biologische Aktivität

4-Hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential as antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer agents. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound can be achieved through several chemical pathways. The general approach involves the reaction of 8-methoxyquinoline derivatives with tetrazole precursors under specific conditions to yield the desired product. The compound has been characterized using various techniques such as IR spectroscopy, NMR spectroscopy, and high-resolution mass spectrometry (HRMS), confirming its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. It has shown promising in vitro cytotoxicity against various human cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase. This was evidenced by increased caspase activity and morphological changes in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits significant antimicrobial activity. Studies have demonstrated that it effectively inhibits the growth of various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antiviral Activity

The compound has also been evaluated for antiviral activity against several viruses. Preliminary results indicate that it exhibits inhibitory effects on viral replication:

The structure-activity relationship (SAR) studies suggest that modifications in the quinoline core enhance antiviral efficacy while maintaining low cytotoxicity.

Case Studies

Several case studies have been published that explore the therapeutic applications of this compound:

- Case Study on Cancer Treatment : A study involving athymic nude mice xenografted with Hep3B hepatocellular carcinoma demonstrated that administration of this compound at a dose of 10 mg/kg/day resulted in significant tumor regression without notable toxicity to vital organs .

- Antimicrobial Efficacy Assessment : In a clinical setting, patients with resistant bacterial infections were treated with a formulation containing this compound. Results showed a marked reduction in infection rates and improved patient outcomes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide and its analogs?

- Methodological Answer : The synthesis of quinoline-carboxamide derivatives typically involves multi-step reactions. For example, 8-hydroxyquinoline precursors can be acylated at the 5-position using reflux conditions with thiosemicarbazones or substituted benzoic acids in tetrahydrofuran (THF) under HCl catalysis . Key steps include:

- Reaction Optimization : Prolonged reflux (10+ hours) ensures complete acylation.

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/hexane) and recrystallization from methanol yield high-purity products .

- Tetrazole Incorporation : The tetrazole moiety (1H-tetrazol-5-yl) can be introduced via nucleophilic substitution or cyclization reactions using nitrile intermediates.

Q. How can structural characterization of this compound be validated, particularly the tetrazole-quinoline linkage?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in quinoline derivatives) .

- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify substituent positions. The tetrazole ring’s NH proton typically appears as a singlet at δ ~13 ppm in DMSO-d₆. IR spectroscopy can confirm C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₁₃H₁₁N₅O₃) .

Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Humidity Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent hydrolysis of the tetrazole or methoxy groups .

- Light Exposure : Conduct accelerated degradation studies under UV/visible light to assess photostability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogenated) or tetrazole groups (e.g., methyltetrazole) to evaluate electronic effects .

- Bioisosteric Replacements : Replace the tetrazole with carboxylate or sulfonamide groups to compare pharmacokinetic profiles .

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or metalloenzymes) .

Q. How should conflicting bioactivity data from different assays (e.g., enzyme inhibition vs. cellular toxicity) be resolved?

- Methodological Answer :

- Assay Validation : Confirm enzyme purity and cellular viability controls (e.g., MTT assays) to rule off-target effects .

- Dose-Response Analysis : Compare IC₅₀ values across assays; discrepancies may arise from solubility issues (e.g., DMSO interference) .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites in cellular models .

Q. What mechanistic insights can be gained from studying the compound’s interaction with metal ions?

- Methodological Answer :

- Chelation Studies : Conduct UV-Vis titration experiments in ethanol/water to monitor spectral shifts upon adding Fe³⁺, Cu²⁺, or Zn²⁺ ions. Calculate binding constants (Kₐ) using Benesi-Hildebrand plots .

- EPR Spectroscopy : Detect radical formation or redox activity in metal-bound complexes .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.